molecular formula C7H11N3 B13121745 N,N,2-trimethylpyrimidin-4-amine

N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B13121745
M. Wt: 137.18 g/mol
InChI Key: KDUWWQCGLSYDIY-UHFFFAOYSA-N
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Description

N,N,2-Trimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a dimethylamino group at position 4 and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

IUPAC Name

N,N,2-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-8-5-4-7(9-6)10(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWWQCGLSYDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation and Amination of Pyrimidine Precursors

A common approach starts from 2-methylpyrimidin-4-amine or related pyrimidine derivatives, followed by methylation of the amine nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This method allows selective introduction of methyl groups on the nitrogen atoms.

  • Key reaction : N-alkylation of pyrimidin-4-amine derivatives with methyl halides.
  • Catalysts/conditions : Base such as potassium carbonate or sodium hydride in polar aprotic solvents.
  • Yield : Generally good yields (60-85%) depending on reaction conditions.

Condensation of 3-Acetylpyridine with N,N-Dimethylformamide Dimethylacetal (DMF-DMA)

A notable synthetic route reported involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form the pyrimidine ring with methyl substituents.

  • Procedure : Heating 3-acetylpyridine with 1.4 equivalents of DMF-DMA under reflux for 4 hours without solvent.
  • Outcome : Formation of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives with methyl groups introduced via DMF-DMA.
  • Yield : Approximately 82% yield reported.
  • Purification : Removal of excess DMF-DMA by distillation, extraction, drying, and crystallization from ethanol/chloroform mixture.
  • Reference reaction scheme :
    3-acetylpyridine + DMF-DMA → pyrimidine intermediate → further amination steps.

This method is advantageous due to solvent-free conditions and relatively short reaction time.

Reductive Amination of Carbonyl Precursors

Reductive amination is a versatile method for preparing amines, including pyrimidinyl amines. In this context, aldehydes or ketones bearing pyrimidine substituents can be aminated using ammonia and hydrogen in the presence of catalysts like Raney nickel.

  • Conditions : 40-50 °C, 20-150 atm hydrogen pressure.
  • Catalyst : Raney nickel.
  • Outcome : Formation of primary amines, which can be further methylated.
  • Advantages : Direct conversion of carbonyl compounds to amines, avoiding isolation of intermediates.

Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Derivatives

Though more commonly applied to aryl amines, Buchwald-Hartwig cross-coupling reactions have been optimized for pyrimidine derivatives to introduce amine groups at specific positions.

  • Catalyst system : Pd(II) complexes with ligands such as xantphos.
  • Base : Sodium tert-butoxide or potassium carbonate.
  • Solvent : Toluene or DMF.
  • Temperature : Reflux conditions under nitrogen atmosphere.
  • Yields : Variable, from 31% to 56% depending on substrates and ligands.
  • Note : This method is more suited for complex derivatives but can be adapted for methylated pyrimidin-4-amines.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Catalyst/Base Yield (%) Notes
N-alkylation with methyl halide 2-methylpyrimidin-4-amine Base, aprotic solvent K2CO3, NaH 60-85 Selective N-methylation
Condensation with DMF-DMA 3-acetylpyridine + DMF-DMA Reflux, solvent-free None ~82 Efficient, solvent-free, short time
Reductive amination Carbonyl compounds + NH3 H2, Raney Ni, 40-50°C, high P Raney Ni Variable Direct amine formation
Buchwald-Hartwig amination Pyrimidinyl halides + amines Reflux in toluene/DMF Pd(II) + xantphos, base 31-56 Useful for complex derivatives

Chemical Reactions Analysis

Types of Reactions: N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This inhibition helps in alleviating inflammation and associated symptoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine ring’s substitution pattern critically influences physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents Key Properties/Biological Activity Reference
N,N,2-Trimethylpyrimidin-4-amine N,N-dimethyl (C4), methyl (C2) Base compound for derivatization
6-Chloro-N,N,2-trimethylpyrimidin-4-amine Cl (C6), N,N-dimethyl (C4), methyl (C2) Higher electrophilicity due to Cl; similarity score 0.87
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4-fluoro-3-nitrophenyl (C4), phenyl (C2) Anti-proliferative activity; synthesized via nucleophilic substitution (12.5% yield)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenyl, phenyl groups Antibacterial/antifungal activity; stabilized by C–H⋯O and C–H⋯π interactions
N,N-Dimethylpyrimidin-4-amine N,N-dimethyl (C4), no C2 substituent Reduced steric hindrance; potential intermediate for further functionalization
Key Observations:
  • Methyl Groups : The 2-methyl group in this compound increases steric bulk and lipophilicity compared to N,N-dimethylpyrimidin-4-amine .
  • Aromatic Substitutions : Derivatives with fluorophenyl or nitrophenyl groups (e.g., ) demonstrate enhanced biological activity, likely due to improved target binding via π-π interactions .

Pyridine vs. Pyrimidine Analogs

Pyridine derivatives with similar substitution patterns provide insights into heterocycle-specific properties:

Table 2: Pyridine-Based Analogs
Compound Name Structure Key Features Reference
N,N,4-Trimethylpyridin-2-amine N,N-dimethyl (C2), methyl (C4) Higher basicity due to pyridine’s lone pair
N,N',2'-Trimethylpyridin-4-amine Multiple methyl groups Potential for coordination chemistry
Key Observations:
  • Basicity : Pyridine derivatives generally exhibit higher basicity than pyrimidines due to the availability of a lone electron pair on nitrogen .
  • Biological Relevance : Pyrimidines are more commonly integrated into bioactive molecules (e.g., antimetabolites) compared to pyridines .

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